N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of an imidazole ring and a cyclohexene moiety linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.
Cyclohexene Derivative Preparation: Cyclohexene is reacted with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.
Oxalamide Formation: The two amine derivatives are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyclohexene moiety can be reduced to cyclohexane using hydrogenation catalysts like palladium on carbon.
Substitution: The oxalamide linkage can be targeted for nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of fully saturated cyclohexane derivatives.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known to interact with microbial enzymes.
Medicine: Explored for its potential as a drug candidate for treating fungal infections, given the known antifungal properties of imidazole derivatives.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The oxalamide linkage can interact with hydrogen bond donors and acceptors in biological systems.
Pathways Involved: The compound can disrupt microbial cell wall synthesis by inhibiting key enzymes, leading to cell death. In medicinal applications, it may interfere with fungal cell membrane integrity, causing leakage of cellular contents.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-phenylethyl)oxalamide: Similar structure but with a phenyl group instead of a cyclohexene moiety.
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohexyl)ethyl)oxalamide: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of the cyclohexene moiety, which imparts distinct chemical reactivity and potential biological activity compared to its fully saturated or aromatic counterparts.
Properties
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h5,10,12-13H,1-4,6-9,11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTESYZXJQSHYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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